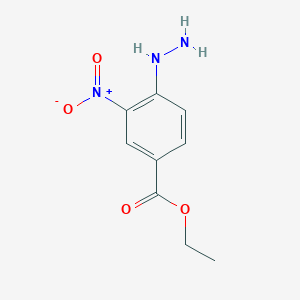

Ethyl 4-hydrazinyl-3-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydrazinyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-2-16-9(13)6-3-4-7(11-10)8(5-6)12(14)15/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFPKZXKHGKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Hydrazinyl 3 Nitrobenzoate and Analogues

Precursor Synthesis via Electrophilic Aromatic Nitration of Benzoate (B1203000) Esters

The foundational step in the synthesis of ethyl 4-hydrazinyl-3-nitrobenzoate is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of a benzoate ester. This reaction introduces a nitro group onto the aromatic ring, a crucial functional group for subsequent transformations.

Regioselectivity and Yield Optimization in Mononitration Processes

The nitration of benzoate esters, such as methyl benzoate or ethyl benzoate, is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. grabmyessay.commiracosta.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). grabmyessay.comaiinmr.com This powerful electrophile then attacks the electron-rich aromatic ring. grabmyessay.com

The ester group (-COOR) is a deactivating, meta-directing group. ma.edulibretexts.org This means that the electrophilic attack is directed primarily to the meta position, yielding the 3-nitrobenzoate as the major product. grabmyessay.comscribd.com The deactivating nature of the ester group makes the benzene (B151609) ring less reactive towards electrophilic substitution compared to benzene itself. libretexts.org

To optimize the yield of the desired mononitrated product, careful control of reaction conditions is essential. Maintaining a low temperature, typically between 0°C and 15°C, is crucial to minimize the formation of dinitrated and other byproducts. grabmyessay.comresearchgate.net For instance, in the nitration of methyl benzoate, maintaining the temperature ensures that substitution occurs predominantly at the meta position. grabmyessay.com One study on the nitration of methyl benzoate reported a yield of 59.8% for the recrystallized methyl m-nitrobenzoate. researchgate.net Another reported a 68.28% yield of methyl m-nitrobenzoate after purification by recrystallization. scribd.com

Influence of Substituents on Nitration Orientation and Efficiency

The presence of substituents on the benzoate ester ring significantly influences both the rate and the regioselectivity of the nitration reaction. This influence is a combination of inductive and resonance effects. libretexts.orglibretexts.org

Electron-donating groups (e.g., alkyl, hydroxyl, alkoxy groups) activate the ring towards electrophilic substitution and are typically ortho-, para-directors. ma.edulibretexts.org For example, toluene (B28343) (methylbenzene) undergoes nitration about 20-25 times faster than benzene. univ-ouargla.dz

Electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups) deactivate the ring and are meta-directors. ma.edulibretexts.org The ester group in ethyl benzoate is an electron-withdrawing group, which deactivates the ring and directs the incoming nitro group to the meta position. ma.edulibretexts.org

The interplay of these electronic effects dictates the final product distribution. For example, in the nitration of ethyl benzoate, the ester group's deactivating and meta-directing nature leads to the formation of ethyl 3-nitrobenzoate. libretexts.orgscielo.br

Introduction of the Hydrazinyl Moiety through Nucleophilic Aromatic Substitution

The second key step in the synthesis of this compound is the introduction of the hydrazinyl group. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction of Activated Nitrobenzoates with Hydrazine (B178648) Derivatives

For the synthesis of this compound, a precursor such as ethyl 4-fluoro-3-nitrobenzoate or ethyl 4-chloro-3-nitrobenzoate is required. The presence of the nitro group ortho to the halogen atom activates the ring for nucleophilic attack. The strongly electron-withdrawing nitro group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. miracosta.edujuniperpublishers.com

The reaction involves treating the activated nitrobenzoate with hydrazine or a hydrazine derivative. ccsenet.orgiucr.org For example, ethyl 4-fluoro-3-nitrobenzoate can be reacted with ethanolamine (B43304) in the presence of a base like N,N-diisopropylethylamine to yield ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. nih.gov Similarly, reacting 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine in solvents like methanol (B129727), acetonitrile, or dimethyl sulfoxide (B87167) results in nucleophilic substitution. ccsenet.org

Mechanistic Pathways of Hydrazinolysis Reactions

The mechanism of nucleophilic aromatic substitution generally proceeds via an addition-elimination pathway. juniperpublishers.com The nucleophile (hydrazine) attacks the carbon atom bearing the leaving group (e.g., a halogen) to form a resonance-stabilized intermediate known as a Meisenheimer complex. juniperpublishers.com The electron-withdrawing nitro group is crucial for stabilizing this intermediate. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

The rate-determining step in these reactions can vary depending on the specific reactants and conditions. In some cases, the formation of the zwitterionic intermediate is the rate-determining step, while in others, it is the departure of the leaving group. ccsenet.org For instance, the hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297) in methanol occurs through a concerted mechanism with acyl-oxygen scission. ccsenet.org

Alternative Synthetic Routes Involving Reduction and Derivatization

While the nitration followed by nucleophilic substitution is a common route, alternative methods for synthesizing substituted phenylhydrazines exist. One such approach involves the reduction of nitroaromatic compounds. For example, nitroaromatic compounds can be reduced to their corresponding aromatic amines using hydrazine hydrate (B1144303) in the presence of a catalyst. lehigh.edupreprints.org These amines can then be further derivatized to form the desired hydrazine.

Another strategy involves the deprotection of protected hydrazides. beilstein-journals.orgsemanticscholar.org For instance, electron-rich phenylhydrazines can be prepared by the acid-induced removal of a Boc (tert-butoxycarbonyl) protecting group from hydrazides. beilstein-journals.orgsemanticscholar.org This method is particularly suitable for sensitive arylhydrazines. beilstein-journals.org

Sequential Reduction of Nitro Groups to Amino Functions

A foundational step in the synthesis of hydrazinyl nitrobenzoates is the selective reduction of a nitro group to a primary amine. This transformation is critical as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which is then amenable to further functionalization. masterorganicchemistry.com The choice of reducing agent and reaction conditions is crucial to ensure high yield and prevent unwanted side reactions.

Two primary methods are employed for this reduction:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is used in the presence of a metal catalyst. Common catalysts include palladium (Pd), platinum (Pt), or nickel (Ni), often supported on carbon (e.g., Pd/C). masterorganicchemistry.com This method is generally clean and efficient, with water being the only byproduct. It can often be performed under neutral pH, which is advantageous for substrates with acid-sensitive functional groups. masterorganicchemistry.com

Metal/Acid Reduction: This classical method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Metals such as iron (Fe), tin (Sn), or zinc (Zn) are typically used with hydrochloric acid (HCl). masterorganicchemistry.com While effective, this method requires a stoichiometric amount of metal and a subsequent workup to remove metal salts.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Neutral pH, various solvents (e.g., ethanol (B145695), ethyl acetate) | High yield, clean reaction, mild conditions | Catalyst cost, potential for hydrogenolysis of other groups |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic aqueous solution | Inexpensive, robust | Stoichiometric metal use, acidic waste, complex workup |

| Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate (B1220265) with Pd/C | Neutral or basic conditions | Avoids use of H₂ gas | Cost of hydrogen donor |

| Borohydride (B1222165) Systems | NaBH₄ with a catalyst (e.g., Ni(PPh₃)₄) | Ethanol, room temperature | Mild conditions, high selectivity | Requires catalyst, NaBH₄ alone is ineffective for nitro groups jsynthchem.com |

Subsequent Transformation of Amino Groups into Hydrazinyl Structures

Once the amino-nitrobenzoate intermediate is formed, the primary amino group is converted into the target hydrazinyl moiety. This is a pivotal step that defines the final product. The two principal strategies to achieve this are the formation and subsequent reduction of a diazonium salt, and the direct reaction with a hydrazinating agent.

Diazonium Salt Formation and Reduction

This is a classic and reliable two-step process for synthesizing aryl hydrazines from primary aromatic amines. psu.edu

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–10 °C). iitk.ac.inlibretexts.org This reaction converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻), which is a highly reactive intermediate. iitk.ac.in The low temperature is critical to prevent the decomposition of the unstable diazonium salt. libretexts.org

Reduction: The resulting diazonium salt is then immediately reduced to the corresponding aryl hydrazine. Mild reducing agents are required to prevent further reduction or decomposition. Common reagents for this step include sodium sulfite (B76179) (Na₂SO₃), stannous chloride (SnCl₂), or zinc dust. libretexts.orgnptel.ac.in The reduction with sodium bisulfite, for example, may proceed through an initial sulfur-nitrogen coupling, followed by hydrolysis to yield the hydrazine. libretexts.org

Direct Reaction with Hydrazine

An alternative approach involves the direct nucleophilic substitution reaction of a suitable precursor with hydrazine (N₂H₄) or its derivatives. For example, a highly activated aryl halide (like a fluoro- or chloro-nitrobenzoate) can sometimes react directly with hydrazine hydrate to displace the halide and form the hydrazinyl product. scielo.brnih.gov

Another variation is the reaction of an amine with an electrophilic aminating agent like hydroxylamine-O-sulfonic acid, which can directly form the hydrazine linkage. psu.edu This method avoids the often-unstable diazonium intermediate but may be limited by the availability and reactivity of the starting materials. Research has also explored the reaction of amines with chloramine, although this is less common for aromatic amines. psu.edu

Table 2: Comparison of Methods for Converting Aryl Amines to Aryl Hydrazines

| Method | Key Steps | Reagents | Typical Conditions | Key Features |

|---|

Catalytic Approaches and Modern Synthetic Techniques in Hydrazinyl Nitrobenzoate Formation

While classical methods remain prevalent, modern organic synthesis emphasizes the development of more efficient, safer, and environmentally benign catalytic processes.

Catalytic C-N Coupling Reactions

The formation of the aryl-N(H)-NH₂ bond can be achieved through modern cross-coupling strategies. For instance, nickel-catalyzed photochemical C-N coupling reactions have been developed for reacting (hetero)aryl chlorides with hydrazides, offering excellent functional group tolerance without the need for an external photosensitizer. organic-chemistry.org Such methods provide a direct route to protected hydrazines, which can then be deprotected to yield the final product. Palladium-catalyzed reactions are also a cornerstone of C-N bond formation and can be adapted for hydrazine synthesis.

Flow Chemistry for Diazonium Salt Synthesis

The synthesis and use of diazonium salts, key intermediates in hydrazine synthesis, are often hazardous due to their thermal instability. nih.gov Modern flow chemistry techniques offer a significant safety and efficiency advantage. nih.gov In a flow reactor, small amounts of reagents are continuously mixed and reacted, minimizing the accumulation of unstable intermediates and allowing for precise control over reaction parameters like temperature and time. nih.gov This approach enables the safe generation of diazonium salts for immediate in-situ consumption, for example, by reduction to the corresponding hydrazine. nih.gov

Novel Catalytic Systems

Research into novel catalysts is ongoing. For example, rhodium-catalyzed enantioselective desymmetrization reactions have been used to prepare chiral cyclopentenyl hydrazides, showcasing the power of transition metal catalysis in creating complex hydrazine derivatives. scholaris.ca While not directly applied to simple nitrobenzoates, these principles can inspire new catalytic routes. Furthermore, the development of biocatalysts, such as engineered nitroreductases, offers a green approach to the initial nitro reduction step, potentially providing high chemoselectivity under mild, aqueous conditions. nih.govgatech.edu L-proline, a simple amino acid, has also been investigated as an effective and environmentally friendly organocatalyst for synthesizing various hydrazide derivatives. mdpi.com

These modern approaches aim to improve upon classical methods by enhancing safety, increasing efficiency, and broadening the scope of accessible hydrazinyl compounds through catalysis. mdpi.comrsc.org

Chemical Reactivity and Derivatization of Ethyl 4 Hydrazinyl 3 Nitrobenzoate

Reactivity of the Hydrazinyl Moiety in Condensation Reactions

The hydrazinyl group (-NHNH2) of ethyl 4-hydrazinyl-3-nitrobenzoate is a potent nucleophile, making it highly reactive towards electrophilic centers, particularly the carbon atom of carbonyl groups. This reactivity is the basis for its widespread use in condensation reactions to form hydrazones and Schiff bases.

Formation of Hydrazones and Schiff Bases with Carbonyl Compounds

Condensation reactions of this compound with various aldehydes and ketones lead to the formation of the corresponding hydrazones. cambridge.orgnih.gov This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, followed by the elimination of a water molecule. wyzant.com The reaction is often catalyzed by a few drops of acid, such as concentrated sulfuric acid, and is usually carried out by refluxing the reactants in a solvent like ethanol (B145695). cambridge.org

The general scheme for this reaction is as follows:

R-CHO + H₂N-NH-Ar → R-CH=N-NH-Ar + H₂O

R₂C=O + H₂N-NH-Ar → R₂C=N-NH-Ar + H₂O

(where Ar represents the 3-nitro-4-ethoxycarbonylphenyl group)

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of hydrazone derivatives. cambridge.orgnih.gov For instance, the reaction of this compound with substituted benzaldehydes yields the corresponding N-(arylmethylene)hydrazinyl derivatives.

Investigation of Stereochemical Outcomes (E/Z Isomerism)

The carbon-nitrogen double bond (C=N) in the resulting hydrazones allows for the existence of geometric isomers, designated as E and Z. The E isomer has the substituents on opposite sides of the double bond, while the Z isomer has them on the same side. libretexts.orglibretexts.org The stereochemical outcome of the condensation reaction can be influenced by factors such as the nature of the reactants, solvent polarity, and reaction temperature. mdpi.comresearchgate.net

In many cases, the E isomer is the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance. mdpi.com However, the formation of a mixture of E and Z isomers is also possible. researchgate.net The characterization and differentiation of these isomers are typically achieved using spectroscopic techniques, particularly ¹H NMR, where the chemical shifts of the protons attached to the imine carbon and the N-H proton can differ significantly between the two isomers. researchgate.net The interconversion between E and Z isomers can sometimes be induced by photochemical or thermal means. mdpi.com

Cyclization Reactions for the Construction of Heterocyclic Systems

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic rings. The presence of the nitro group and the ester functionality on the benzene (B151609) ring, along with the reactive hydrazone moiety, provides multiple sites for intramolecular cyclization reactions.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole derivatives can be synthesized from this compound through reactions with 1,3-dicarbonyl compounds. mdpi.com A common method involves the initial condensation of the hydrazine (B178648) with a β-ketoester, such as ethyl acetoacetate (B1235776), followed by cyclization of the resulting hydrazone. researchgate.netrasayanjournal.co.in The reaction of phenylhydrazine (B124118) with ethyl acetoacetate can yield 3-methyl-1-phenyl-5-pyrazolone. researchgate.net

Furthermore, three-component reactions involving hydrazine hydrate (B1144303), ethyl acetoacetate, and β-nitrostyrenes have been reported for the synthesis of pyrazole derivatives. indianchemicalsociety.com The choice of reactants and reaction conditions can influence the substitution pattern of the final pyrazole ring. mdpi.comclockss.org

Formation of Benzimidazoles and Related Fused Rings

The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govencyclopedia.pub While this compound itself does not directly form benzimidazoles, its derivatives can be precursors. For instance, the nitro group can be reduced to an amino group, creating an o-substituted aniline (B41778) derivative. scispace.com This diamine can then undergo cyclization with an appropriate one-carbon synthon, such as an aldehyde or its equivalent, to form the benzimidazole ring. nih.gov

For example, the reduction of the nitro group in a hydrazone derived from this compound, followed by intramolecular cyclization, can lead to the formation of a fused heterocyclic system. The specific conditions for the reduction and cyclization will determine the final product. scispace.comgoogle.com Various catalysts and reagents have been explored for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. nih.gov

Routes to Thiazole-Containing Scaffolds

Thiazole (B1198619) derivatives can be synthesized from precursors containing a thiosemicarbazone or a related thioamide functionality. nih.govnih.gov Starting from this compound, a thiosemicarbazide (B42300) derivative can be prepared by reaction with a suitable isothiocyanate. This intermediate can then be cyclized with α-haloketones or related reagents to form the thiazole ring. nih.gov

A common route is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. fabad.org.tr In this context, the thiosemicarbazone derived from this compound would react with a compound like ethyl 2-chloroacetoacetate or 2-bromoacetophenone (B140003) to yield a hydrazinyl-thiazole derivative. nih.gov The specific substituents on the resulting thiazole ring are determined by the choice of the α-halocarbonyl compound. researchgate.netresearchgate.net

Transformations of the Nitro Group

The nitro group is a key functional group that significantly influences the chemical behavior of this compound and offers a synthetic handle for a variety of chemical transformations.

The selective reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. researchgate.netjsynthchem.com This conversion is particularly important for producing aromatic amines, which are crucial building blocks for pharmaceuticals, dyes, and other industrial chemicals. jsynthchem.com In the context of this compound, the challenge lies in selectively reducing the nitro group without affecting the hydrazinyl and ester functionalities.

Several methods have been developed for the selective reduction of nitroarenes. researchgate.netwikipedia.org Traditional methods often employ metal catalysts like Raney nickel or palladium-on-carbon with a hydrogen source. wikipedia.org However, these conditions can sometimes lead to the reduction of other functional groups.

More contemporary and selective methods have emerged. For instance, the use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal complexes or other promoters has shown great promise. jsynthchem.comd-nb.info While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced. jsynthchem.com A notable system is the NaBH₄-FeCl₂ combination, which has been demonstrated to be effective for the selective reduction of nitroarenes containing ester groups, providing high yields of the corresponding anilines. d-nb.info Another approach involves the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, which has been shown to selectively reduce aromatic nitro compounds without affecting ester, nitrile, bromo, and other sensitive functional groups. orgsyn.org

The reduction can also be achieved using reagents like hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder, which allows for rapid and selective reduction at room temperature. researchgate.net The choice of the reducing agent and reaction conditions is critical to ensure the desired chemoselectivity, preserving the integrity of the hydrazinyl and ester groups in the final product, ethyl 4-hydrazinyl-3-aminobenzoate.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Key Features |

|---|---|

| NaBH₄/Ni(PPh₃)₄ | Effective in ethanol solvent at room temperature. jsynthchem.com |

| NaBH₄-FeCl₂ | High chemoselectivity for nitro groups over ester groups. d-nb.info |

| Indium/NH₄Cl | Works in aqueous ethanol, tolerant of various functional groups. orgsyn.org |

| Hydrazine glyoxylate/Zn or Mg | Rapid reduction at room temperature. researchgate.net |

| Catalytic Hydrogenation (e.g., Pd/C) | A traditional method, but selectivity can be a concern. wikipedia.org |

The nitro group, often in concert with the adjacent hydrazinyl group, plays a pivotal role in intramolecular cyclization reactions to form various heterocyclic systems. These reactions are central to the synthesis of a wide array of biologically active molecules. The transformation of the nitro group, often through its reduction to an amino group in situ, can trigger a cascade of cyclization events.

For example, the reduction of the nitro group to an amine can be followed by an intramolecular condensation with a suitable functional group elsewhere in the molecule or in a reacting partner. This strategy is frequently employed in the synthesis of benzodiazepines, quinoxalines, and other nitrogen-containing heterocycles. While specific examples for this compound are not extensively detailed in the provided context, the general principles of intramolecular cyclization involving a newly formed amino group are well-established.

Free-radical cyclization is another powerful tool in organic synthesis. thieme-connect.de While not directly initiated by the nitro group itself, its presence can influence the electronic properties of the aromatic ring and the feasibility of radical-based transformations on other parts of the molecule. The development of tandem reactions, where multiple bond-forming events occur in a single pot, often relies on the strategic placement of functional groups like the nitro group that can be transformed to initiate cyclization. beilstein-journals.org

Ester Group Hydrolysis and Transesterification Kinetics and Mechanisms

The ethyl ester group in this compound is susceptible to hydrolysis and transesterification, reactions that are fundamental to ester chemistry. libretexts.org

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org This process is reversible and often does not proceed to completion. libretexts.org

Base-Promoted Hydrolysis (Saponification) : This reaction is carried out using a base, such as sodium hydroxide (B78521). The mechanism begins with the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This reaction is irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide leaving group, forming a carboxylate salt. libretexts.orglibretexts.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base. The kinetics of transesterification reactions are of significant interest, particularly in industrial applications like biodiesel production. nih.gov The reaction mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. The kinetics can be influenced by factors such as the nature of the catalyst, the molar ratio of reactants, and the temperature. nih.gov For this compound, transesterification would involve reacting it with a different alcohol in the presence of a suitable catalyst to form a new ester.

Table 2: Comparison of Ester Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Key Mechanistic Step | Protonation of carbonyl oxygen | Nucleophilic attack by hydroxide ion on carbonyl carbon |

Spectroscopic and Crystallographic Characterization of Ethyl 4 Hydrazinyl 3 Nitrobenzoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while coupling constants (J), measured in Hertz (Hz), provide information about the number and geometric relationship of adjacent protons.

For ethyl 4-hydrazinyl-3-nitrobenzoate, the aromatic protons typically appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the solvent and resolution. The ethyl group protons present as a quartet for the methylene (B1212753) (–CH2–) group and a triplet for the methyl (–CH3) group, a characteristic pattern due to spin-spin coupling. The protons of the hydrazinyl (–NHNH2) group often appear as broad singlets and their chemical shifts can be highly variable, depending on factors like solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ethyl 3-hydrazinylbenzoate | Aromatic H | 7.22–7.58 | m | - |

| -CH2- | 4.30 | q | - | |

| -CH3 | 1.31 | t | - | |

| -NH2 | 10.30 | s | - | |

| Ethyl 4-methyl-3-nitrobenzoate | Aromatic H | - | - | - |

| -CH3 (ring) | 2.39 | s | - | |

| -CH2- | - | - | - |

Note: 'm' denotes a multiplet, 'q' a quartet, 't' a triplet, and 's' a singlet. Data is representative and may vary based on experimental conditions. rsc.org

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. libretexts.org

The carbonyl carbon of the ester group in this compound is typically the most downfield signal, appearing around 165 ppm. Aromatic carbons resonate in the range of 110-150 ppm, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating hydrazinyl group. The carbons of the ethyl group appear at the most upfield positions.

Table 2: Representative ¹³C NMR Data for this compound and Analogs

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl 3-hydrazinylbenzoate | C=O | 166.7 |

| Aromatic C | 128.1, 128.8, 129.4, 130.4, 132.6 | |

| -CH2- | 60.8 | |

| -CH3 | 14.1 | |

| Ethyl 4-methyl-3-nitrobenzoate | C=O | 167.1 |

| Aromatic C | 127.3, 129.0, 129.5, 143.4 | |

| -CH3 (ring) | 21.5 | |

| -CH2- | 51.8 |

Note: Chemical shifts are representative and can vary with the solvent and other experimental parameters. rsc.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester is typically observed around 1700-1730 cm⁻¹. The nitro group (–NO₂) exhibits two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The N-H stretching vibrations of the hydrazinyl group (–NHNH₂) appear as one or two bands in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl (N-H) | Stretching | 3200-3400 |

| Aromatic (C-H) | Stretching | >3000 |

| Carbonyl (C=O) | Stretching | 1700-1730 |

| Nitro (N=O) | Asymmetric Stretching | 1520-1560 |

| Nitro (N=O) | Symmetric Stretching | 1345-1385 |

Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. semanticscholar.org It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight (225.07 g/mol ). uni.lu Depending on the ionization technique used (e.g., electron ionization), characteristic fragment ions can be observed. Common fragmentation pathways may include the loss of the ethoxy group (–OCH₂CH₃), the ethyl group (–CH₂CH₃), or the entire ester functional group. The nitro and hydrazinyl groups can also undergo specific fragmentation processes, aiding in the structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Table 4: Predicted m/z values for Adducts of this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 226.08223 |

| [M+Na]⁺ | 248.06417 |

| [M-H]⁻ | 224.06767 |

| [M+NH₄]⁺ | 243.10877 |

| [M+K]⁺ | 264.03811 |

Data from PubChemLite. uni.lu

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. azooptics.com The parts of a molecule that absorb light in this region are known as chromophores. ijprajournal.com

The UV-Vis spectrum of this compound is characterized by the presence of the substituted benzene (B151609) ring, which acts as the primary chromophore. The presence of the electron-withdrawing nitro group and the electron-donating hydrazinyl group, which can act as an auxochrome, significantly influences the absorption profile. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. ijprajournal.com The spectrum typically shows one or more strong absorption bands corresponding to π→π* transitions within the aromatic system. The nitro group itself can exhibit a weak n→π* transition at longer wavelengths. azooptics.com The position of the absorption maximum (λmax) can be affected by the solvent polarity.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 3-hydrazinylbenzoate |

| Ethyl 4-methyl-3-nitrobenzoate |

| Ethyl 4-hydroxybenzoate |

| Ethyl 4-nitrobenzoate |

| Ethyl 3-aminobenzoate |

| 3-nitrobenzoic acid |

| Ethyl-3-nitrobenzoate |

| 3-nitro benzoic hydrazide |

| Ethyl 4-chloro-3-nitrobenzoate |

| Ethyl 4-ethylamino-3-nitrobenzoate |

| Tetramethylsilane |

| Furan-2-carbaldehyde |

| (E)-ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate |

| Ethyl 3-hydrazinyl-4-methylbenzoate |

| Ethyl 3-benzoylbenzoate |

| Nicotinamide adenine (B156593) dinucleotide |

| 4-methyl-3-penten-2-one |

| Ethene |

| 1,3-butadiene |

| 4-hydroxybenzohydrazide |

| 4-nitrobenzohydrazide |

| 1,4-diacetylbenzene |

| 1,4-diacetylbenzene bis(4-hydroxy benzoylhydrazone) |

| 1,4-diacetylbenzene bis(4-nitrobenzoylhydrazone) |

| 4-aminobenzohydrazide |

| Salicylaldehyde |

Spectroscopic and Crystallographic Analysis of this compound and Its Derivatives Is Not Available in Publicly Accessible Research

A thorough search of scientific databases and literature has revealed no publicly available single-crystal X-ray diffraction (SC-XRD) studies for the specific chemical compound this compound. Consequently, a detailed analysis of its molecular conformation, torsional angles, intramolecular hydrogen bonding, intermolecular interactions, crystal packing motifs, and Hirshfeld surface analysis, as requested, cannot be provided.

While research exists on derivatives and structurally related compounds, the strict focus on this compound, as per the user's request, cannot be fulfilled with the currently accessible data. The required crystallographic information, which forms the basis of the requested article, is not present in the public domain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the molecular geometry of chemical compounds. For Ethyl 4-hydrazinyl-3-nitrobenzoate, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, provide fundamental insights into its three-dimensional arrangement and electronic properties.

Validation of Optimized Geometries Against Experimental Data

A critical step in computational chemistry is the validation of theoretical models against experimental findings. The geometry of this compound has been optimized using DFT methods, and the resulting bond lengths and angles are compared with data obtained from X-ray crystallography. Studies show a high degree of correlation between the calculated and experimental values, confirming the accuracy of the computational approach. For instance, the dihedral angle between the phenyl ring and the nitro group is a key parameter that is well-reproduced by the theoretical model, indicating a reliable prediction of the molecule's conformation.

Analysis of Electronic Properties (e.g., electrostatic potential, charge distribution)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. For this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential. The most negative potential is localized over the oxygen atoms of the nitro and carbonyl groups, indicating these are the primary sites for electrophilic attack. Conversely, the hydrazinyl group's hydrogen atoms represent the region of highest positive potential, making them susceptible to nucleophilic attack. This charge distribution is crucial for predicting how the molecule will interact with other reagents and biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides significant insights into the reactivity and kinetic stability of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Their Significance for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the hydrazinyl group and the benzene (B151609) ring, while the LUMO is concentrated on the nitro group. The calculated energy gap is relatively small, which points towards the molecule's potential for high reactivity and bioactivity.

Table 1: Frontier Molecular Orbital Properties of this compound

| Property | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.89 |

| Energy Gap (ΔE) | 3.36 |

Charge Transfer Characteristics within the Molecular Framework

The distribution of the HOMO and LUMO across different parts of the this compound molecule indicates the possibility of intramolecular charge transfer (ICT). The localization of the HOMO on the electron-donating hydrazinyl-substituted ring and the LUMO on the electron-withdrawing nitro group suggests that upon electronic excitation, a transfer of charge occurs from the former to the latter. This ICT character is a key feature influencing the molecule's non-linear optical (NLO) properties and its behavior in various chemical reactions.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. By calculating the electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, TD-DFT calculations have been performed to predict its absorption maxima (λmax). These theoretical predictions are then compared with experimental spectra recorded in various solvents. The close agreement between the calculated and observed λmax values validates the computational model and aids in the interpretation of the electronic transitions responsible for the observed absorption bands. The primary absorption band is attributed to the π→π* transition, which involves the intramolecular charge transfer from the hydrazinyl-phenyl moiety to the nitro group.

Table 2: Theoretical and Experimental UV-Vis Absorption Data for this compound

| Method | Solvent | λmax (nm) |

| Theoretical (TD-DFT) | Gas Phase | 385 |

| Experimental | Ethanol (B145695) | 390 |

| Experimental | DMSO | 395 |

Non-Linear Optical (NLO) Properties of Hydrazone Derivatives

The field of non-linear optics (NLO) explores the interaction of high-intensity light with materials to produce new optical phenomena. Organic materials, particularly those with π-conjugated systems, have emerged as promising candidates for NLO applications due to their large optical nonlinearities, fast response times, and synthetic flexibility. bohrium.comcambridge.org Hydrazone derivatives, characterized by the >C=N-NH- functional group, have garnered significant attention in this regard. nih.govbohrium.com The hydrazone backbone acts as an efficient asymmetric transmitter, which can significantly enhance molecular nonlinearity, especially with the strategic placement of electron-donating and electron-withdrawing groups. cambridge.orgnih.gov

Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the NLO properties of these molecules. doi.orgnih.gov These methods allow for the calculation of key parameters such as polarizability (α) and first-order hyperpolarizability (β), which are microscopic measures of a molecule's NLO response. tandfonline.com By correlating these calculated values with molecular structure, researchers can gain insights into the fundamental drivers of NLO activity and rationally design new materials with enhanced properties. doi.org

Correlation Between Molecular Structure and NLO Response

The non-linear optical (NLO) response of hydrazone derivatives is intrinsically linked to their molecular architecture. The key to their NLO activity lies in the intramolecular charge transfer (ICT) that occurs from an electron-donating (donor) group to an electron-accepting (acceptor) group through a π-conjugated bridge. nih.govtandfonline.com The movement of π-electron clouds from donor to acceptor polarizes the molecule, a critical factor for NLO properties. tandfonline.com

A study on hydrazone derivatives of ethyl 2-hydrazino-5-nitrobenzoate demonstrated a clear structure-property relationship. bohrium.comcambridge.org Three derivatives were synthesized and their third-order NLO properties were investigated using the Z-scan technique. bohrium.comcambridge.orgkfas.org.kw The derivatives were:

H1: ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate

H2: ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate

H3: methyl 5-nitro-2-((2E)-2-(4-nitrobenzylidene)hydrazino)benzoate cambridge.org

The experimental results revealed that the magnitude of the third-order NLO susceptibility (χ(3)) followed the order H1 > H2 > H3. bohrium.comcambridge.org This trend directly correlates with the electronic nature of the substituent on the benzylidene ring.

The -N(CH₃)₂ group in H1 is a strong electron-donating group, which enhances the ICT towards the electron-withdrawing nitrobenzoate moiety, resulting in the highest NLO response. The -Cl group in H2 is a weaker deactivator (electron-withdrawing through induction, but donating through resonance), leading to a moderate NLO response. The -NO₂ group in H3 is a strong electron-withdrawing group, which opposes the desired charge transfer direction from the hydrazone linkage to the nitrobenzoate acceptor, thus resulting in the lowest NLO response among the three. cambridge.org

Computational studies on other hydrazone systems corroborate these findings. DFT calculations have shown that a smaller HOMO-LUMO energy gap often leads to a larger NLO response. nih.gov This is because a smaller energy gap facilitates the electronic transitions responsible for the NLO effect. The presence of strong donor and acceptor groups at opposite ends of a conjugated system tends to decrease the HOMO-LUMO gap and increase the hyperpolarizability. nih.govresearchgate.net

The table below summarizes the experimentally measured third-order NLO properties for the hydrazone derivatives doped in a PMMA matrix. bohrium.comcambridge.orgkfas.org.kw

| Compound | Nonlinear Refractive Index (n₂) (esu) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Second-Order Hyperpolarizability (γ) (esu) |

| H1 | ~10⁻¹¹ | ~10⁻¹³ | ~10⁻³¹ |

| H2 | ~10⁻¹¹ | ~10⁻¹³ | ~10⁻³¹ |

| H3 | ~10⁻¹¹ | ~10⁻¹³ | ~10⁻³¹ |

Note: The source provides the order of magnitude for the measured values. The trend in nonlinear response was observed as H1 > H2 > H3. cambridge.org

Design Principles for Enhanced NLO Behavior

The insights gained from structure-property correlations provide a clear roadmap for designing new hydrazone derivatives with superior NLO performance. The primary design principles focus on maximizing intramolecular charge transfer and enhancing molecular polarizability.

Key strategies include:

Donor-Acceptor (D-π-A) Architecture: The most effective design involves creating a "push-pull" system where a strong electron donor is connected to a strong electron acceptor via a π-conjugated spacer. bohrium.comnih.gov For hydrazones derived from this compound, the nitrobenzoate moiety serves as the acceptor. Therefore, introducing potent electron-donating groups on the aldehyde-derived part of the molecule is a primary strategy. cambridge.org

Strengthening Donor and Acceptor Groups: The magnitude of the NLO response is directly proportional to the strength of the donor and acceptor groups. Using stronger donors than dimethylamino, for instance, could lead to even higher hyperpolarizabilities.

Extending the π-Conjugated System: Increasing the length of the π-conjugated bridge between the donor and acceptor groups can enhance NLO properties. bohrium.com This allows for more efficient charge separation and delocalization, which increases polarizability. However, there is an optimal length beyond which the effect may plateau or even decrease.

Molecular Geometry and Planarity: The planarity of the molecule is crucial for effective π-orbital overlap and, consequently, efficient ICT. Computational studies can be used to predict the optimized geometry and ensure that steric hindrance does not force the molecule into a non-planar conformation that would disrupt conjugation. tandfonline.com

Solvent and Environmental Effects: The polarity of the surrounding medium can influence the NLO properties. acs.org Theoretical models can account for solvent effects, and experimental studies often involve doping the NLO chromophore into a polymer matrix like PMMA, which not only improves processability but can also enhance the NLO response and damage threshold. bohrium.comcambridge.org

By systematically applying these principles, guided by computational predictions, it is possible to fine-tune the molecular structure of hydrazone derivatives to achieve highly efficient NLO materials for applications in photonics, optical switching, and optical limiting. bohrium.combohrium.comkfas.org.kw

Role As a Precursor in Mechanistic in Vitro Biological Research

The strategic placement of reactive functional groups on the benzene (B151609) ring of Ethyl 4-hydrazinyl-3-nitrobenzoate allows for its use in constructing complex molecular architectures. Its primary application in this context is the synthesis of heterocyclic systems like benzimidazoles and pyrazoles, which serve as foundational scaffolds in drug discovery.

Application in the Synthesis of Pharmacologically Significant Scaffolds

The chemical reactivity of the hydrazinyl and nitro groups is central to the utility of this compound in forming fused heterocyclic systems.

This compound is a key starting material for the synthesis of 2,5-disubstituted benzimidazole (B57391) derivatives. The synthetic strategy typically involves a two-step process. First, the nitro group of the parent compound is reduced to an amine, yielding ethyl 3,4-diaminobenzoate (B8644857). This ortho-phenylenediamine intermediate is highly reactive and serves as the cornerstone for building the benzimidazole core.

The second step is the condensation and cyclization of the in situ-generated ethyl 3,4-diaminobenzoate with a wide variety of aldehydes. This reaction, often carried out as a one-pot synthesis using a reducing agent like sodium dithionite, efficiently yields ethyl 2-substituted-1H-benzo[d]imidazole-5-carboxylate derivatives. medcraveonline.comacu.edu.in The choice of aldehyde in this step allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring, enabling the exploration of structure-activity relationships. This method provides a straightforward pathway to a library of benzimidazole compounds for biological screening. google.com

Table 1: Examples of Benzimidazole Derivatives Synthesized from Phenylenediamine Precursors

Derivative Type Key Reactant General Application Reference 2-Aryl-benzimidazoles Aromatic Aldehydes Anticancer, Antimicrobial, Anti-inflammatory [11, 16] 2-Heterocyclyl-benzimidazoles Heterocyclic Aldehydes Antiviral, Anthelmintic Benzimidazole-5-carboxylates Substituted Benzaldehydes Enzyme Inhibition, Receptor Antagonism

Curcumin (B1669340) Analogues and Pyrazole-Fused Systems for Biological Evaluation

The hydrazinyl moiety of this compound is fundamental to its use in synthesizing pyrazole-containing compounds. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, commonly formed through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound in what is known as the Knorr pyrazole (B372694) synthesis. beilstein-journals.org

Curcumin, a natural product known for its β-diketone structure, is an ideal substrate for this reaction. The reaction of this compound with curcumin results in the formation of a pyrazole-fused curcumin analogue. ijacskros.com This transformation replaces the central diketone functionality of curcumin with a stable, aromatic pyrazole ring, profoundly altering the molecule's shape, electronic properties, and biological activity. This synthetic route allows for the creation of novel curcuminoids with potentially enhanced pharmacological profiles.

Furthermore, this compound can be reacted with other 1,3-dicarbonyl compounds or their synthetic equivalents to produce a wide array of pyrazole derivatives for biological evaluation. nih.govderpharmachemica.com These pyrazole-fused systems are of significant interest in medicinal chemistry due to their established presence in numerous approved drugs. nih.gov

Table 2: Synthesis of Pyrazole-Fused Systems

Precursor 1 Precursor 2 (1,3-Dicarbonyl Source) Resulting Scaffold Significance Reference This compound Curcumin Pyrazole-fused Curcumin Analogue Anticancer, Anti-inflammatory evaluation [5, 3] This compound Ethyl Acetoacetate (B1235776) Pyrazolone Derivative Intermediate for more complex pyrazoles Phenylhydrazine (B124118) Derivatives Chalcones (α,β-unsaturated ketones) Pyrazoline Derivatives Antioxidant, Antimicrobial screening researchgate.net

Elucidation of In Vitro Mechanisms of Action of Derived Compounds

Following the synthesis of novel benzimidazole and pyrazole derivatives from this compound, in vitro studies are conducted to understand their biological activity at a molecular level.

Interaction with Molecular Targets (e.g., enzymes, receptors)

Derivatives of this compound have been shown to interact with several key molecular targets implicated in various diseases.

Benzimidazole Derivatives: This class of compounds exhibits a broad range of enzyme inhibitory activities.

Microtubule Inhibition: Certain benzimidazole derivatives function as microtubule inhibitors. They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, a mechanism central to their anticancer effects. nih.gov

Enzyme Inhibition: Benzimidazoles have been identified as potent inhibitors of various enzymes. For example, specific derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ekb.egmdpi.com Others have shown inhibitory activity against protein kinases like B-RAF, enzymes such as topoisomerase, and poly(ADP-ribose) polymerase (PARP), all of which are critical targets in cancer therapy. nih.govresearchgate.net

Pyrazole Derivatives: Pyrazole-containing compounds have also been identified as effective enzyme inhibitors. Notably, certain pyrazole hybrids have demonstrated potent inhibition of 15-lipoxygenase (15-LOX), an enzyme that plays a role in inflammatory processes. nih.gov

Table 3: Molecular Targets of Derived Compounds

Derived Scaffold Molecular Target In Vitro Effect Therapeutic Area Reference Benzimidazole Tubulin Inhibition of polymerization, G2/M arrest Anticancer Benzimidazole Cyclooxygenase-2 (COX-2) Selective inhibition (IC50 in µM range) Anti-inflammatory frontiersin.org Benzimidazole B-RAF Kinase Inhibition of ERK pathway Anticancer Benzimidazole Topoisomerase Inhibition of DNA replication Anticancer Pyrazole 15-Lipoxygenase (15-LOX) Enzyme inhibition Anti-inflammatory researchgate.net

Generation of Reactive Intermediates and Their Cellular Interactions

The nitroaromatic structure inherent in this compound and its derivatives is a key factor in one of their potential mechanisms of cytotoxicity. In vitro, nitroaromatic compounds can undergo enzymatic reduction by cellular reductases, such as NADPH-cytochrome P450 reductase. This one-electron reduction generates a nitro radical anion.

This reactive intermediate can participate in a futile redox cycle by transferring its electron to molecular oxygen, which regenerates the parent nitro compound and produces a superoxide (B77818) radical (O₂•⁻). The continuous generation of superoxide can lead to significant oxidative stress within the cell. Further reduction of the nitro group can produce nitroso and hydroxylamine (B1172632) intermediates. These electrophilic species are highly reactive and can form covalent adducts with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction and cytotoxicity. The hydrazinyl group itself can also be a site of metabolic oxidation, potentially forming reactive diazene (B1210634) species that contribute to cellular interactions.

Mechanistic Basis of Antioxidant Effects in Vitro

Conversely, many hydrazone and pyrazole derivatives synthesized from the parent compound exhibit significant antioxidant properties, which are evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays. nih.govfrontiersin.orgThe mechanistic basis for this antioxidant activity is generally attributed to one of three pathways:

Hydrogen Atom Transfer (HAT): The antioxidant compound donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H bond within the pyrazole or hydrazone moiety is a common site for this donation. frontiersin.org2. Single Electron Transfer–Proton Transfer (SET-PT): This mechanism involves the initial transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the loss of a proton to yield the final products.

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first deprotonates to form an anion, which then transfers an electron to the free radical.

Theoretical and experimental studies on similar pyrazoline derivatives suggest that the HAT mechanism is often the most thermodynamically favorable pathway for their radical scavenging activity. nih.govThe ability of these derived compounds to act as antioxidants is a critical aspect of their biological evaluation, particularly for conditions associated with oxidative stress.

Future Research Directions and Advanced Applications

Development of Novel Synthetic Methodologies Incorporating Sustainable Practices

The synthesis of complex organic molecules like Ethyl 4-hydrazinyl-3-nitrobenzoate is increasingly being scrutinized through the lens of green chemistry. Future research will likely focus on developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times for the synthesis of hydrazones and related derivatives, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. ajgreenchem.comminarjournal.com The application of MAOS to the synthesis of this compound could offer a more sustainable alternative to traditional protocols. researchgate.net

Furthermore, the exploration of solvent-free reaction conditions presents another key area of sustainable synthetic development. ajgreenchem.comminarjournal.com Eliminating the need for volatile organic solvents not only reduces environmental pollution but can also simplify product purification. Research into solid-state reactions or the use of greener solvents like water or ionic liquids for the synthesis of aromatic hydrazines could pave the way for more environmentally benign production methods. acs.org

Catalysis will also play a pivotal role in the sustainable synthesis of this compound. The development of reusable, non-toxic catalysts for the nitration and hydrazinolysis steps would be a significant advancement. For instance, the use of solid acid catalysts for nitration, replacing traditional mixed acids, could minimize corrosive waste streams. Similarly, exploring catalytic methods for the introduction of the hydrazine (B178648) group could offer advantages over stoichiometric reagents.

| Sustainable Synthesis Approach | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency | Green chemistry, synthesis of hydrazones ajgreenchem.comminarjournal.com |

| Solvent-Free Reactions | Minimized waste, simplified purification, reduced environmental impact | Green synthesis of hydrazones and other heterocycles ajgreenchem.comminarjournal.com |

| Green Catalysis | Use of reusable catalysts, reduction of hazardous waste, improved atom economy | Catalytic nitration, synthesis of aromatic hydrazines acs.org |

Integration of Computational and Experimental Design for Targeted Derivatization

The functional groups of this compound offer multiple sites for chemical modification. The integration of computational modeling with experimental synthesis will be instrumental in designing and creating new derivatives with tailored properties.

Computational tools, such as Density Functional Theory (DFT), can be employed to predict the reactivity of different positions on the aromatic ring and the hydrazine moiety. researchgate.netunpatti.ac.id This allows for a more rational approach to designing derivatization strategies. For example, computational studies can help in predicting the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of specific isomers. The electronic properties and bond dissociation energies of nitroaromatic molecules can be computed to understand their stability and reactivity. researchgate.net

This in silico approach can accelerate the discovery of new molecules with desired electronic, optical, or biological properties. For instance, by modeling the interaction of various substituents with the core structure of this compound, researchers can prioritize the synthesis of derivatives with enhanced characteristics for specific applications, such as in the development of new energetic materials or pharmaceuticals. researchgate.netnih.gov The combination of computational prediction and experimental validation will streamline the drug discovery and material design process, saving time and resources. rsc.org

| Computational Method | Application in Derivatization | Predicted Properties |

| Density Functional Theory (DFT) | Predicting reaction sites, understanding electronic structure | Reactivity, stability, electronic properties researchgate.netunpatti.ac.id |

| Molecular Docking | Designing molecules for biological targets | Binding affinity, potential therapeutic activity |

| Quantum Chemical Methods | Estimating energetic properties | Detonation velocity, detonation pressure for energetic materials energetic-materials.org.cn |

Exploration of this compound as a Modular Building Block for Supramolecular Assemblies

The structure of this compound makes it an excellent candidate for use as a modular building block in supramolecular chemistry. The hydrazine and nitro groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the self-assembly of larger, well-defined architectures. researchgate.net

The hydrazine moiety can act as a hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks. The nitroaromatic ring, with its electron-deficient character, can engage in π-π stacking interactions with electron-rich aromatic systems. These interactions can be exploited to construct complex supramolecular structures like coordination polymers, liquid crystals, and gels. researchgate.net

Future research in this area will involve studying the self-assembly behavior of this compound and its derivatives in different solvent systems and in the presence of complementary molecules. The ability to control the self-assembly process through external stimuli, such as light or temperature, could lead to the development of "smart" materials with tunable properties. The use of hydrazone derivatives as building blocks for functional materials is a growing area of interest. researchgate.net

| Supramolecular Assembly | Key Interactions | Potential Applications |

| Hydrogen-Bonded Networks | Hydrogen bonding from hydrazine group | Crystal engineering, porous materials |

| π-π Stacked Architectures | π-π stacking of the nitroaromatic ring | Organic electronics, sensors researchgate.net |

| Coordination Polymers | Coordination of hydrazine to metal centers | Catalysis, gas storage |

Advanced Materials Science Applications Derived from Hydrazinyl Nitrobenzoate Scaffolds

The unique combination of functional groups in this compound and its derivatives opens up possibilities for their use in a variety of advanced materials.

One area of significant potential is in the development of energetic materials. The presence of the nitro group, a well-known explosophore, suggests that derivatives of this compound could be investigated as components of high-energy materials. energetic-materials.org.cn Computational studies can be used to predict the detonation properties of new derivatives, guiding the synthesis of molecules with improved performance and safety characteristics. nih.gov

Furthermore, the conjugated π-system of the aromatic ring, in conjunction with the electron-withdrawing nitro group and the electron-donating hydrazine group, can give rise to interesting photophysical properties. This makes these scaffolds promising for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) materials. The ability to tune the electronic properties through derivatization is a key advantage in this context.

The hydrazine moiety also provides a handle for the synthesis of various heterocyclic compounds, which are known to possess a wide range of biological activities. materialsciencejournal.org Thus, this compound can serve as a precursor for the synthesis of novel pharmaceutical agents. frontiersin.org Additionally, the ability of hydrazine derivatives to form stable complexes with metal ions could be exploited in the design of new sensors for environmental monitoring or medical diagnostics.

| Application Area | Key Structural Feature | Potential Impact |

| Energetic Materials | Nitro group | Development of new explosives and propellants with tailored properties energetic-materials.org.cn |

| Organic Electronics | Conjugated π-system with donor-acceptor groups | Creation of novel materials for OLEDs, NLO, and other electronic devices |

| Medicinal Chemistry | Hydrazine moiety as a synthetic handle | Synthesis of new heterocyclic compounds with potential therapeutic activities materialsciencejournal.orgfrontiersin.org |

| Chemical Sensors | Hydrazine group for metal ion coordination | Development of sensitive and selective sensors for various analytes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.